

A Technical Guide to the Physicochemical Properties of N-(4-methoxyphenyl)anthranilic Acid

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Compound of Interest

Compound Name: 2-((4-Methoxyphenyl)amino)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(4-methoxyphenyl)anthranilic acid. The document details its chemical identity, summarizes key quantitative data, and presents detailed experimental protocols for the determination of its fundamental properties. Furthermore, it explores its biological context as a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and visualizes the relevant biological signaling pathway.

Compound Identification and Core Properties

N-(4-methoxyphenyl)anthranilic acid, also known by its IUPAC name **2-((4-methoxyphenyl)amino)benzoic acid**, is an aromatic compound belonging to the aminobenzoic acid family. Structurally, it is a derivative of anthranilic acid featuring a 4-methoxyphenyl group attached to the amino nitrogen. This structure places it within the fenamate class of compounds, which are known for their pharmacological activities.

Data Summary

The quantitative physicochemical properties of N-(4-methoxyphenyl)anthranilic acid are summarized in the table below for quick reference and comparison.

Property	Value	Source(s)
IUPAC Name	2-(4-methoxyanilino)benzoic acid	[1]
Synonyms	N-p-Anisylanthranilic acid, 2-(p-anisidino)benzoic acid	[1][2]
CAS Number	13501-67-2	[1][3]
Chemical Formula	C ₁₄ H ₁₃ NO ₃	[1][4]
Molecular Weight	243.26 g/mol	[1][4]
Melting Point	183-184 °C	[5]
Calculated logP	4.3 (XLogP3)	[1]
pKa	Not experimentally determined in cited literature.	
Aqueous Solubility	Not experimentally determined in cited literature.	

Experimental Protocols for Property Determination

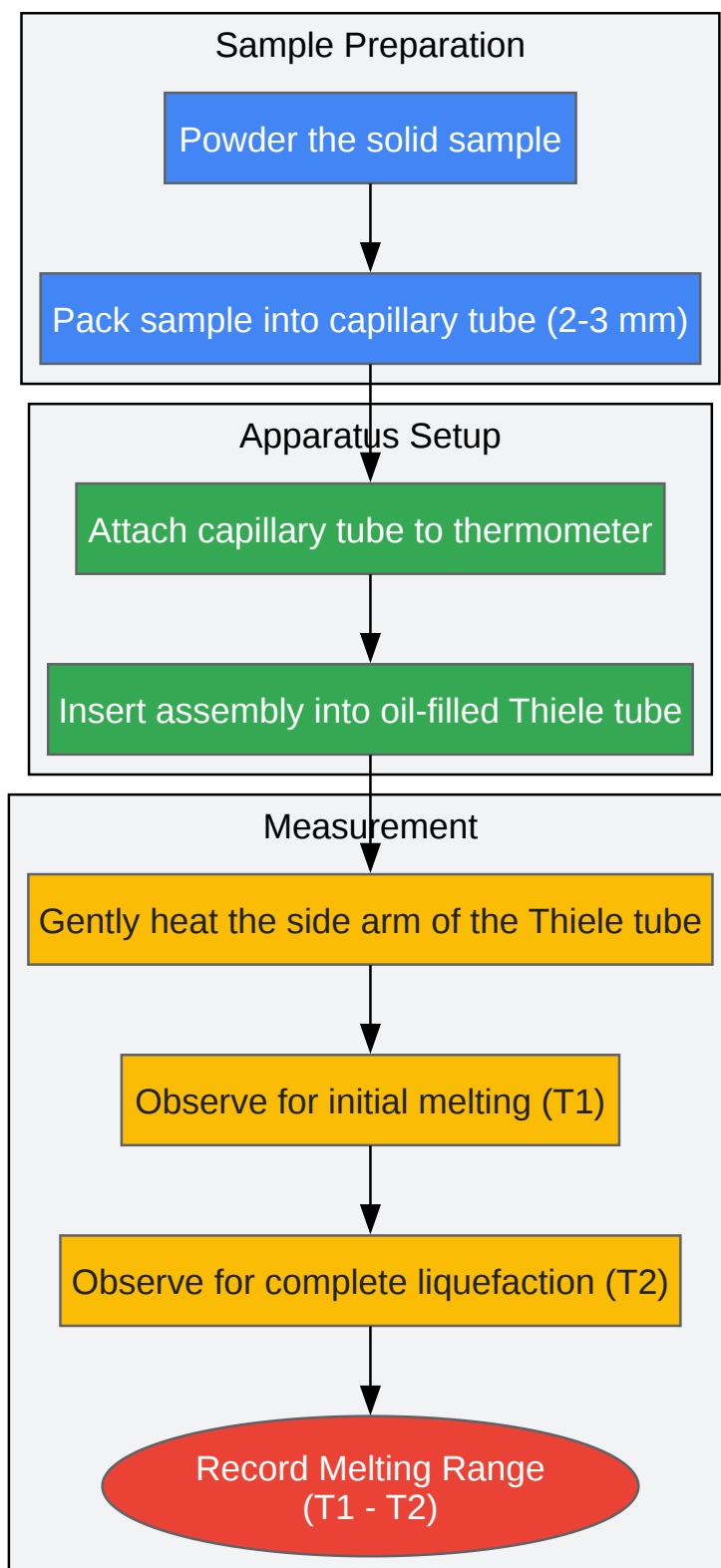
This section provides detailed methodologies for determining the key physicochemical properties of N-(4-methoxyphenyl)anthranilic acid, including melting point, aqueous solubility, and pKa.

Melting Point Determination via Thiele Tube Method

The melting point is a critical indicator of a substance's purity. A sharp melting range of 1-2°C typically signifies a pure compound.[6] The Thiele tube method provides an effective means for this determination by ensuring uniform heating of the sample through convection currents in a heating oil.[7]

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry N-(4-methoxyphenyl)anthranilic acid is packed into a capillary tube (sealed at one end) to a height of 2-3 mm. The tube is tapped gently to ensure dense packing.[8]
- **Apparatus Setup:** The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., silicone or mineral oil) so that the sample is submerged.[6]
- **Heating:** The side arm of the Thiele tube is gently heated with a Bunsen burner.[8] The design of the tube facilitates the circulation of the oil, providing a uniform temperature distribution.[6]
- **Observation and Measurement:** The temperature is monitored closely. The first temperature is recorded when the first drop of liquid appears. The second temperature is recorded when the entire sample has completely melted into a clear liquid.[8] This range is reported as the melting point.



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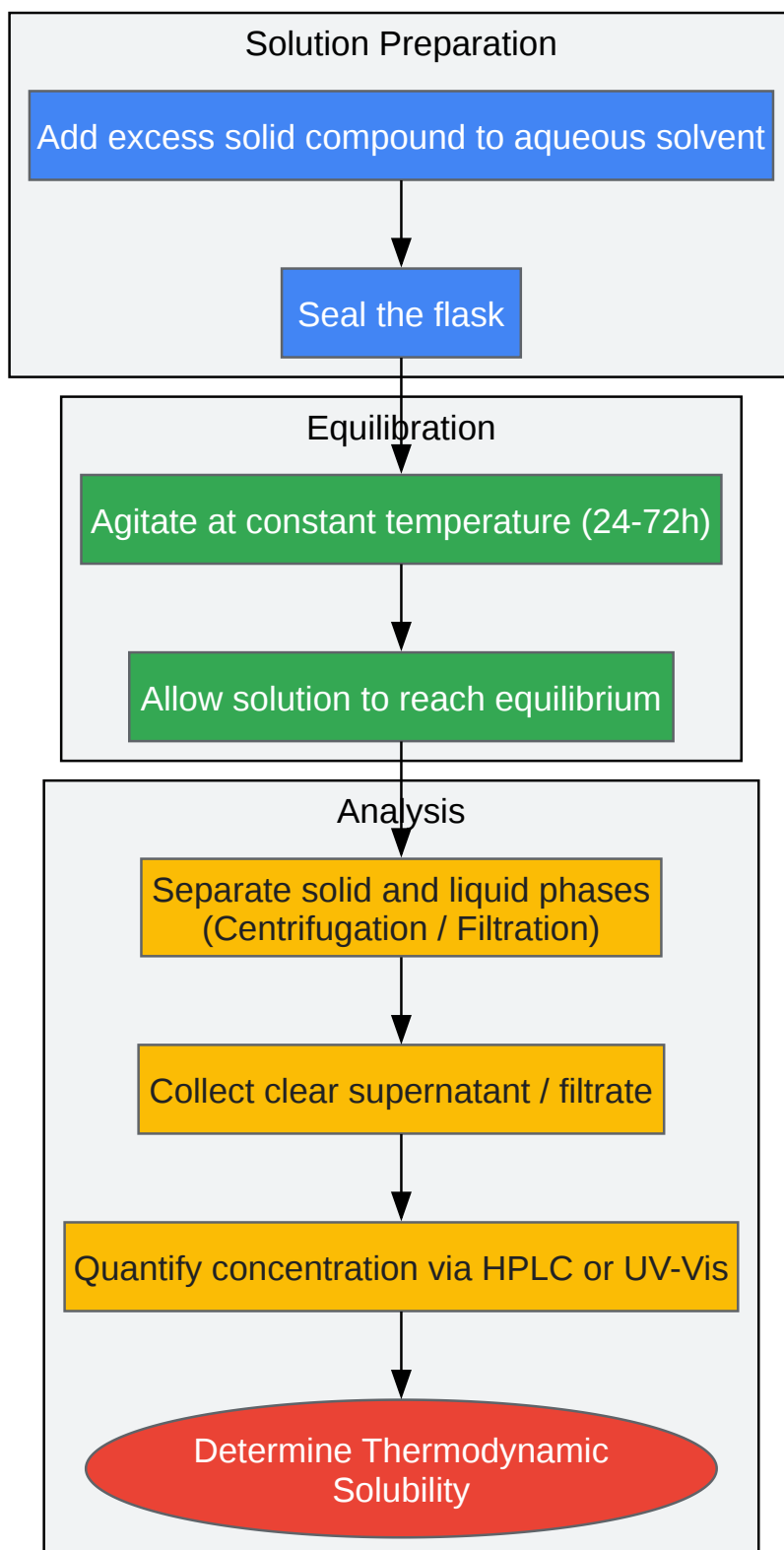
Workflow for Melting Point Determination using a Thiele Tube.

Aqueous Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves creating a saturated solution of the compound at a constant temperature and then measuring its concentration.^[9]^[10]

Methodology:

- **Preparation of Saturated Solution:** An excess amount of N-(4-methoxyphenyl)anthranilic acid is added to a flask containing a specific volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4).^[11]^[12]
- **Equilibration:** The flask is sealed and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C).^[12] The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.^[11]
- **Phase Separation:** After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).^[9]
- **Quantification:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is used for accurate quantification.^[10]



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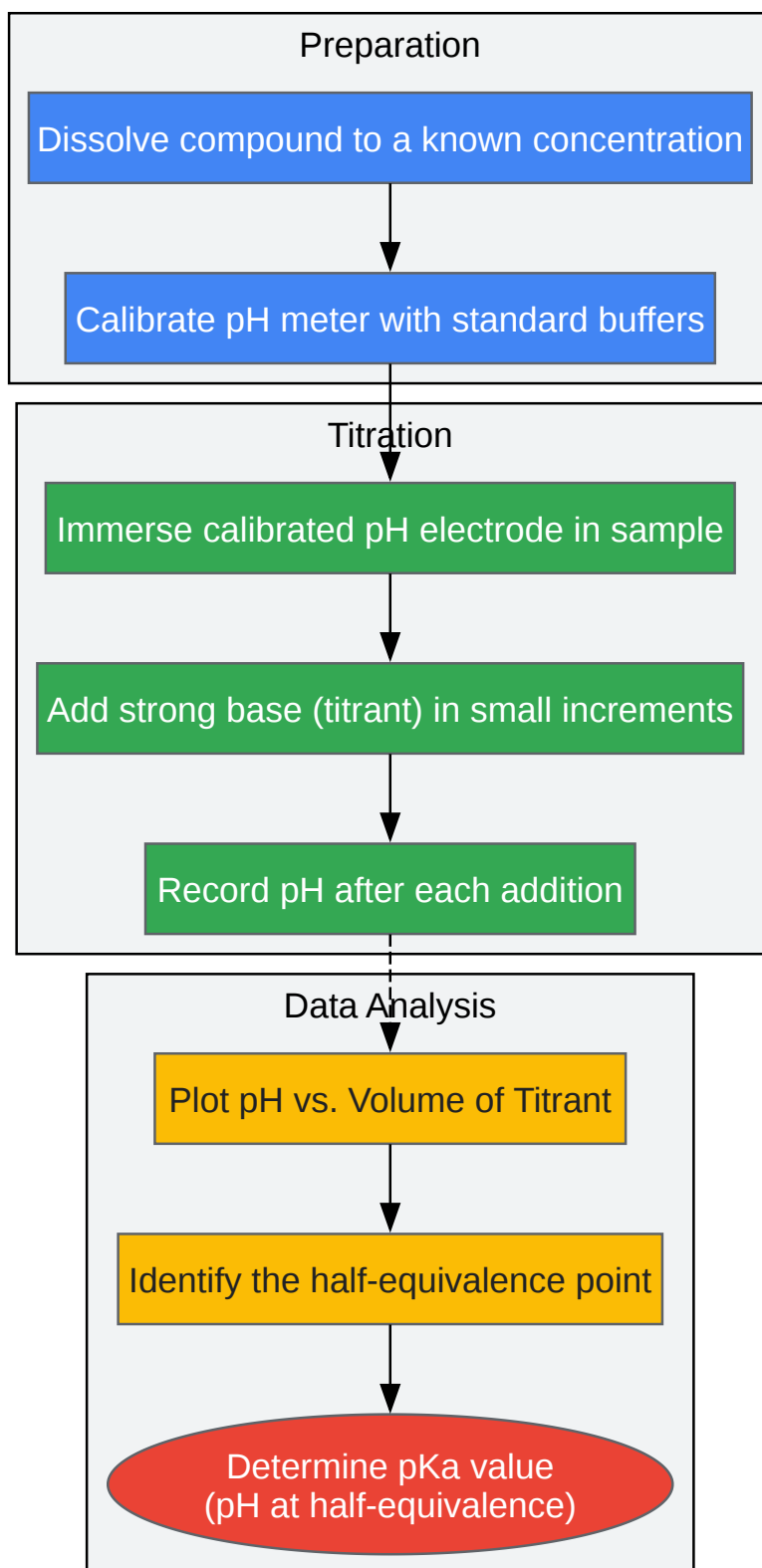
Workflow for Solubility Determination using the Shake-Flask Method.

pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise and common method for determining the pKa of ionizable compounds.^{[13][14]} It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.^[15]

Methodology:

- **Sample Preparation:** A precise amount of N-(4-methoxyphenyl)anthranilic acid is dissolved in a suitable solvent (often a co-solvent system like water-methanol for sparingly soluble compounds) to a known concentration (e.g., 1 mM).^{[15][16]} The ionic strength of the solution is kept constant by adding a neutral salt like KCl.^[15]
- **Titration Setup:** The solution is placed in a jacketed vessel to maintain a constant temperature, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.^[16]
- **Titration Process:** A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments using a burette.^[16] After each addition, the solution is allowed to stabilize, and the pH is recorded.^[15]
- **Data Analysis:** The recorded pH values are plotted against the volume of titrant added. The pKa is determined from the resulting titration curve. It corresponds to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.^[14] This point is often identified as the inflection point on the curve.^[15]



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Workflow for pKa Determination using Potentiometric Titration.

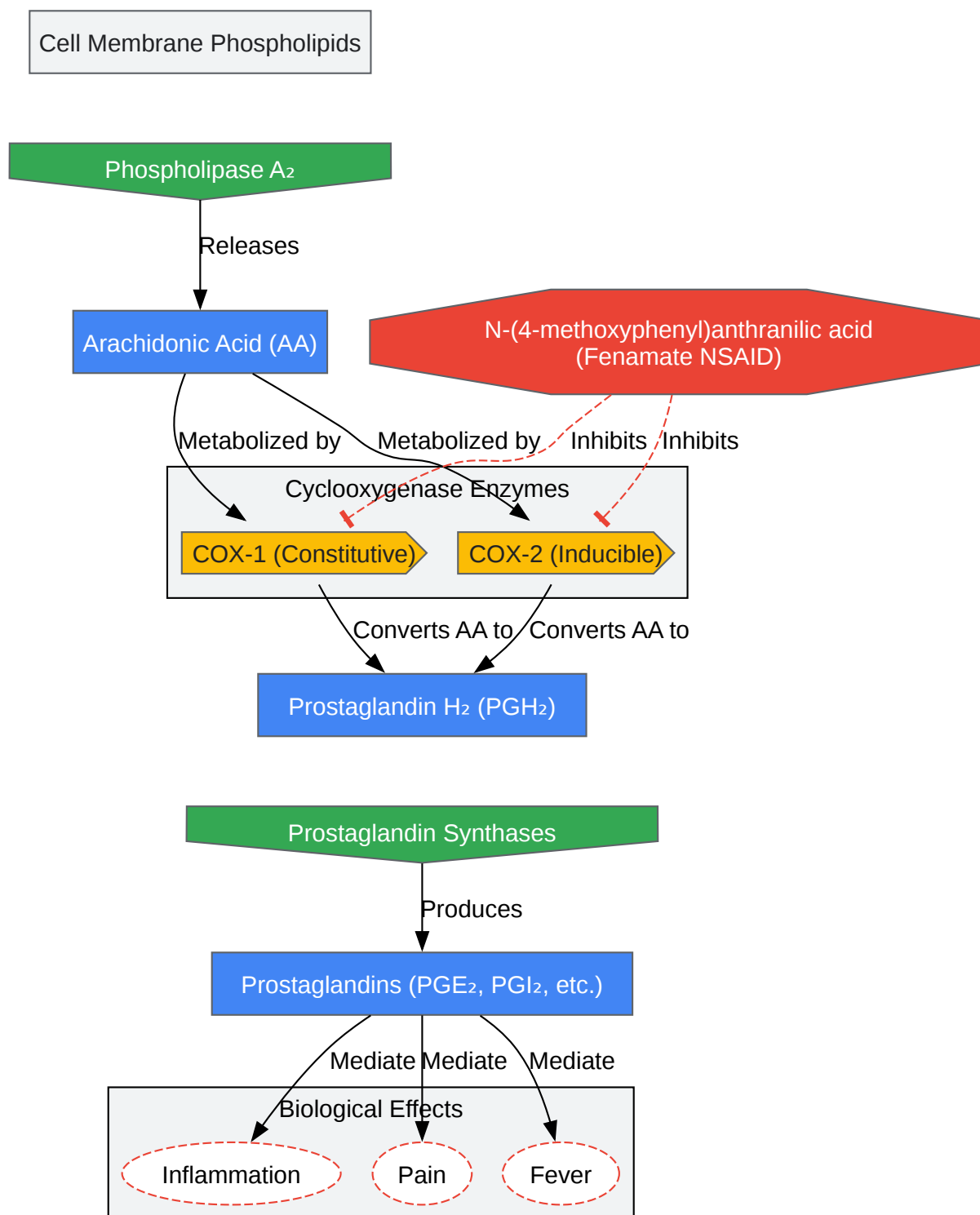
Biological Activity and Signaling Pathway

N-(4-methoxyphenyl)anthranilic acid belongs to the fenamate class of NSAIDs.^{[17][18]} The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.^{[17][19]}

There are two main isoforms of the COX enzyme:

- COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.^[17]
- COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate inflammatory responses.^{[17][20]}

By inhibiting COX-1 and COX-2, fenamates like N-(4-methoxyphenyl)anthranilic acid block the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for all other prostanoids.^[21] This reduction in prostaglandin production leads to the anti-inflammatory and analgesic effects characteristic of NSAIDs.^[18]



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Inhibitory Action on the Cyclooxygenase (COX) Signaling Pathway.

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